Pss-octa((3-propylglycidylether)dimethy&

Catalog No.
S1785906
CAS No.
136864-48-7
M.F
C64H136O36Si16
M. Wt
1931.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-octa((3-propylglycidylether)dimethy&

CAS Number

136864-48-7

Product Name

Pss-octa((3-propylglycidylether)dimethy&

IUPAC Name

[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Formula

C64H136O36Si16

Molecular Weight

1931.1 g/mol

InChI

InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3

InChI Key

HCMVSVWSKGFMKX-UHFFFAOYSA-N

SMILES

CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC

Canonical SMILES

C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1

Pss-octa((3-propylglycidylether)dimethy& is a complex siloxane compound characterized by its unique structure, which includes multiple propyl glycidyl ether units. The empirical formula for this compound is C64H136O36Si16\text{C}_{64}\text{H}_{136}\text{O}_{36}\text{Si}_{16}, and it has a molecular weight of approximately 1931.11 g/mol . This compound is notable for its potential applications in various fields, including materials science and biomedicine, due to its unique chemical properties and structural characteristics.

The chemical reactivity of Pss-octa((3-propylglycidylether)dimethy& primarily involves polymerization processes. The glycidyl ether functionality can undergo ring-opening reactions, leading to the formation of polyether networks. Additionally, the presence of siloxane groups allows for cross-linking reactions, which can enhance the mechanical properties and thermal stability of the resulting materials. These reactions are typically facilitated by catalysts or under specific conditions such as heat or UV light.

The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves several steps:

  • Preparation of Propyl Glycidyl Ether: This can be achieved through the reaction of propylene oxide with alcohols or other nucleophiles.
  • Polymerization: The glycidyl ether units are then polymerized using various methods such as ring-opening polymerization or condensation reactions, often facilitated by catalysts.
  • Siloxane Integration: Finally, siloxane groups are introduced through hydrolysis and condensation reactions involving silanes or siloxanes.

These methods allow for control over the molecular weight and structure of the final product, enabling customization for specific applications .

Interaction studies involving Pss-octa((3-propylglycidylether)dimethy& focus on its compatibility with other materials and biological systems. These studies often assess:

  • Mechanical Interactions: Evaluating how this compound interacts with other polymers or substrates under stress.
  • Biological Interactions: Investigating how cells respond to materials made from this compound, including cytotoxicity tests and biocompatibility assessments.

Such studies are crucial for determining the safety and efficacy of this compound in practical applications.

Pss-octa((3-propylglycidylether)dimethy& shares similarities with several other compounds, particularly those containing glycidyl ether functionalities or siloxane structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Allyl Glycidyl EtherContains allyl group; reactive epoxideKnown for high reactivity with oxidizing agents
Polyglycidyl EtherPolymerized glycidyl ether unitsVersatile in forming hydrogels
Dimethyl SiloxaneSiloxane backbone with methyl groupsExcellent thermal stability
3-GlycidyloxypropyltrimethoxysilaneGlycidyl ether attached to a silaneUsed in adhesion applications

Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific combination of multiple propyl glycidyl ether units and siloxane linkages, which may offer distinct properties not found in simpler analogs. Its complex structure allows for tailored functionalities that can be exploited in advanced material formulations .

Hydrogen Bond Acceptor Count

36

Exact Mass

1928.5119552 g/mol

Monoisotopic Mass

1928.5119552 g/mol

Heavy Atom Count

116

Dates

Modify: 2024-04-14

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